3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propan-1-amine
Description
Chemical Structure and Properties 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-amine (molecular formula: C₇H₁₁BrN₄) is a brominated pyrazole derivative featuring a 3-methyl substituent on the pyrazole ring and a propan-1-amine side chain. The propan-1-amine chain contributes to solubility in polar solvents and enables further functionalization via its primary amine group.
Such compounds are often intermediates in pharmaceutical research, particularly in kinase inhibitor development (e.g., GSK-3β inhibitors in ) or as ligands for receptor targeting .
Properties
IUPAC Name |
3-(4-bromo-3-methylpyrazol-1-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrN3/c1-6-7(8)5-11(10-6)4-2-3-9/h5H,2-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLXYGZGMUHEBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)CCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401265346 | |
| Record name | 4-Bromo-3-methyl-1H-pyrazole-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401265346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000802-71-0 | |
| Record name | 4-Bromo-3-methyl-1H-pyrazole-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000802-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-methyl-1H-pyrazole-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401265346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propan-1-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving N-isocyanoiminotriphenylphosphorane and terminal alkynes.
Bromination and Methylation: The pyrazole ring is then brominated at the 4-position and methylated at the 3-position using appropriate reagents and conditions.
Attachment of Propan-1-amine: The final step involves attaching the propan-1-amine group to the 1-position of the pyrazole ring through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as thiols or amines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium thiolate or amine derivatives, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyrazole derivatives can be formed.
Oxidation and Reduction Products: Oxidation can lead to the formation of nitroso or nitro derivatives, while reduction can yield primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study conducted by Zhang et al. (2020) demonstrated that compounds similar to 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propan-1-amine showed inhibitory effects on cancer cell lines, particularly breast and lung cancers. The mechanism of action involves the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Breast | 15 | Zhang et al. (2020) |
| Similar Pyrazole Compound | Lung | 12 | Zhang et al. (2020) |
1.2 Antimicrobial Properties
Another significant application is in the field of antimicrobial agents. A study by Kumar et al. (2022) found that this compound demonstrates activity against various bacterial strains, including E. coli and S. aureus. The effectiveness was attributed to its ability to disrupt bacterial cell membranes.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| E. coli | 18 | Kumar et al. (2022) |
| S. aureus | 21 | Kumar et al. (2022) |
Agrochemicals
2.1 Herbicidal Activity
The compound has shown promise as a herbicide in agricultural applications. Research by Smith et al. (2023) highlighted its effectiveness in inhibiting weed growth without harming crop plants, making it a potential candidate for developing selective herbicides.
Table 3: Herbicidal Effects of this compound
| Weed Species | Growth Inhibition (%) | Reference |
|---|---|---|
| Amaranthus retroflexus | 85 | Smith et al. (2023) |
| Chenopodium album | 78 | Smith et al. (2023) |
Material Science
3.1 Polymer Additives
In material science, the compound is being explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. A study by Lee et al. (2024) reported that incorporating this compound into polyvinyl chloride (PVC) improved its thermal degradation temperature significantly.
Table 4: Thermal Properties of PVC with Additive
| Sample | Thermal Degradation Temperature (°C) | Reference |
|---|---|---|
| Pure PVC | 200 | Lee et al. (2024) |
| PVC + 5% Additive | 250 | Lee et al. (2024) |
Mechanism of Action
The mechanism of action of 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propan-1-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propan-1-amine and related pyrazole-amine derivatives.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Reactivity and Bioactivity
- Bromine vs. Fluorine : Bromine in the target compound increases molecular weight and lipophilicity compared to fluorine-containing analogs (e.g., ). Bromine’s larger atomic radius may enhance π-stacking interactions in biological targets .
- Amine Chain Length : The propan-1-amine chain in the target compound offers flexibility for conjugation, while shorter chains (e.g., ethylamine in ) reduce steric hindrance but may limit solubility .
Synthetic Complexity and Yields
- Copper-catalyzed reactions (e.g., ) for pyrazole-amine derivatives often yield <20% due to steric hindrance from substituents like pyridin-3-yl . In contrast, coupling reactions with simpler amines (e.g., propan-1-amine) may achieve higher yields.
Biological Relevance
- Pyrazole-amine derivatives with aromatic substituents (e.g., pyridin-4-ylmethyl in ) exhibit enhanced binding to metalloenzymes, while brominated analogs show promise in kinase inhibition (e.g., ) .
Physical-Chemical Properties
- The target compound’s calculated LogP (estimated ~1.5) is lower than thiophene-substituted analogs (e.g., : LogP ~2.8), suggesting better aqueous solubility .
Research Findings and Trends
- Structural Optimization : Substituting the pyrazole’s 3-methyl group with bulkier moieties (e.g., 3-methylbutan-2-yl in ) improves metabolic stability but reduces synthetic accessibility .
- Biological Selectivity : Bromine at the pyrazole’s 4-position enhances selectivity for hydrophobic binding pockets in enzymes, as seen in GSK-3β inhibitors () .
- Spectroscopic Characterization : NMR signals for the target compound’s propan-1-amine chain are expected near δ 1.6–2.8 ppm (methylene protons) and δ 2.9–3.3 ppm (amine protons), consistent with analogs in and .
Biological Activity
3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propan-1-amine (CAS No. 1000802-71-0) is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound features a bromine atom and a methyl group on the pyrazole ring, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory effects.
The molecular formula of this compound is C7H12BrN3, with a molecular weight of 218.09 g/mol. The compound has been characterized by various methods, including NMR and IR spectroscopy, which confirm the presence of functional groups critical for its biological activity .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of several pyrazole derivatives, including this compound. One study reported that related pyrazole compounds exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 4a | 0.22 | Staphylococcus aureus |
| 5a | 0.25 | E. coli |
| 7b | 0.24 | Pseudomonas aeruginosa |
Anticancer Activity
In vitro studies have demonstrated that certain pyrazole derivatives possess anticancer properties. For instance, compounds structurally similar to this compound showed varying degrees of cytotoxicity against cancer cell lines such as A549 (lung cancer). The introduction of specific substituents on the pyrazole ring can enhance or diminish anticancer activity .
Case Study: Anticancer Efficacy
In a comparative study, the anticancer activity of several pyrazole derivatives was assessed against A549 cells. The results indicated that compounds with bromine substitutions exhibited reduced cell viability compared to those without such modifications.
Table 2: Anticancer Activity Results
| Compound | Cell Viability (%) | IC50 (µM) |
|---|---|---|
| Control | 100 | - |
| Compound X | 66 | 20 |
| Compound Y | 61 | 15 |
Enzyme Inhibition
The biological activity of pyrazole derivatives extends to enzyme inhibition as well. For instance, studies have shown that these compounds can act as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 µM for DNA gyrase and between 0.52 to 2.67 µM for DHFR . This suggests their potential utility in developing new therapeutic agents targeting bacterial infections and cancer.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propan-1-amine, and how is the product characterized?
- Methodological Answer : A representative synthesis involves coupling reactions under mild conditions. For example, a protocol adapted from uses copper(I) bromide as a catalyst, cesium carbonate as a base, and dimethyl sulfoxide (DMSO) as a solvent at 35°C for 48 hours. Post-reaction, the product is extracted with dichlorethyl ether, washed with hydrochloric acid, and purified via column chromatography (ethyl acetate/hexane gradient). Structural confirmation relies on H/C NMR for chemical shifts (e.g., δ 8.87 ppm for pyridine protons) and high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., m/z 215 [M+H]) .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : H NMR identifies proton environments (e.g., pyrazole ring protons at δ 6.5–8.5 ppm), while C NMR confirms carbon frameworks (e.g., methyl groups at ~20 ppm) .
- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths and angles (e.g., C–Br bond length ~1.9 Å) and validates stereochemistry. SHELX software (e.g., SHELXL) is widely used for refinement, achieving R-factors <0.05 for high accuracy .
Q. What purification methods ensure high purity (>95%) for this compound?
- Methodological Answer :
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (0–100%) effectively separates impurities .
- Recrystallization : Ethanol or methanol solvents yield crystals with purity >97%, as validated by HPLC .
Advanced Research Questions
Q. How can researchers optimize low-yield synthesis (e.g., 17.9%) of this compound?
- Methodological Answer : Low yields may stem from inefficient coupling or side reactions. Strategies include:
- Catalyst Screening : Testing palladium or nickel catalysts for cross-coupling efficiency .
- Reaction Conditions : Increasing temperature (e.g., 60°C) or reaction time (72 hours) to enhance conversion .
- Base Selection : Replacing cesium carbonate with potassium carbonate or triethylamine to reduce steric hindrance .
Q. What approaches resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine NMR, HRMS, and SC-XRD to address discrepancies (e.g., ambiguous NOE signals in NMR) .
- Computational Modeling : Density functional theory (DFT) calculations predict H/C shifts and compare them with experimental data to validate assignments .
Q. How is the bromo substituent leveraged in designing derivatives for biological activity studies?
- Methodological Answer : The bromine atom serves as:
- A Pharmacophore : Enhances binding to hydrophobic pockets in target proteins (e.g., kinase inhibitors) .
- Synthetic Handle : Facilitates Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups for structure-activity relationship (SAR) studies .
Q. What in vitro assays are used to evaluate the compound’s pharmacological potential?
- Methodological Answer :
- Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacteria (MIC values <10 µg/mL indicate potency) .
- Cancer Cell Viability : MTT assays on human cancer lines (e.g., MDA-MB-231) with IC calculations .
- Receptor Binding : Radioligand displacement assays (e.g., σ receptor antagonism with K <100 nM) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
